molecular formula C20H17BrN4O3S B3925274 6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B3925274
M. Wt: 473.3 g/mol
InChI Key: AFAAHEORNKNWBK-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a bromine atom, and a propylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a triazine derivative under basic conditions.

    Introduction of the Propylsulfanyl Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with propylthiol in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Potential use in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the bromine and propylsulfanyl groups may modulate the compound’s reactivity and selectivity. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-Benzodioxol-5-YL)-10-chloro-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Similar structure but with a chlorine atom instead of bromine.

    6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Similar structure but with a methylsulfanyl group instead of propylsulfanyl.

Uniqueness

The uniqueness of 6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and propylsulfanyl group may enhance its reactivity and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-10-bromo-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-2-7-29-20-23-19-17(24-25-20)13-9-12(21)4-5-14(13)22-18(28-19)11-3-6-15-16(8-11)27-10-26-15/h3-6,8-9,18,22H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAAHEORNKNWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC5=C(C=C4)OCO5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 4
Reactant of Route 4
6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 5
6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine
Reactant of Route 6
Reactant of Route 6
6-(1,3-Benzodioxol-5-YL)-10-bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

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